molecular formula C17H21N3O3 B5326517 2-[2-[[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenoxy]acetic acid

2-[2-[[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenoxy]acetic acid

Cat. No.: B5326517
M. Wt: 315.37 g/mol
InChI Key: ZYKVKPIDYFWSKS-UHFFFAOYSA-N
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Description

2-[2-[[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenoxy]acetic acid is an organic compound that features a pyrazole ring, a piperidine ring, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenoxy]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling with a phenoxyacetic acid derivative. Common reagents used in these reactions include bases like sodium hydride, solvents such as dimethylformamide, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-[[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-[[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The pyrazole and piperidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrazol-5-yl)piperidine: Shares the pyrazole and piperidine rings but lacks the phenoxyacetic acid moiety.

    Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the pyrazole and piperidine rings.

Uniqueness

2-[2-[[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenoxy]acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

IUPAC Name

2-[2-[[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-17(22)12-23-16-6-2-1-4-14(16)11-20-9-3-5-13(10-20)15-7-8-18-19-15/h1-2,4,6-8,13H,3,5,9-12H2,(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKVKPIDYFWSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OCC(=O)O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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